molecular formula C23H18FN3O3S2 B2777942 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide CAS No. 1209785-27-2

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2777942
CAS No.: 1209785-27-2
M. Wt: 467.53
InChI Key: XUKWYHNJHXHQRQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a benzo[d]thiazole-2-carboxamide group and at the 1-position with a 4-fluorophenylsulfonyl moiety. The 4-fluorophenylsulfonyl group may contribute to metabolic stability and electronic effects, while the carboxamide linker facilitates hydrogen bonding interactions.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c24-16-8-11-18(12-9-16)32(29,30)27-13-3-4-15-7-10-17(14-20(15)27)25-22(28)23-26-19-5-1-2-6-21(19)31-23/h1-2,5-12,14H,3-4,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKWYHNJHXHQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H21FN2O3S
Molecular Weight 424.5 g/mol
CAS Number 1005302-33-9
Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate a sulfonyl group with a tetrahydroquinoline framework. The synthetic pathways often utilize coupling reactions between various heterocycles and aromatic amines to achieve the desired structure.

1. Anticancer Activity

Research has indicated that compounds containing benzo[d]thiazole moieties exhibit promising anticancer properties. For instance, derivatives of benzo[d]thiazole have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of leukemia and solid tumor-derived cell lines, suggesting potential therapeutic applications in oncology .

2. Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, related compounds demonstrated IC50 values in the low micromolar range for AChE inhibition . This suggests that the compound may also possess neuroprotective properties by enhancing cholinergic transmission.

3. Antimicrobial Activity

While some studies have explored the antimicrobial properties of thiazole derivatives, findings have shown limited efficacy against various pathogens including HIV and bacterial strains . The lack of significant antimicrobial activity in certain derivatives indicates that while structural similarities exist, biological activity can vary widely among compounds.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity: The sulfonamide group is known to interact with active sites of enzymes such as AChE, potentially altering their function.
  • Molecular Docking Studies: Computational studies have provided insights into how this compound binds to target proteins at the molecular level. These studies suggest strong binding affinities and stable interactions with key biological targets .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Acetylcholinesterase Inhibitors: A series of benzo[d]thiazole derivatives were synthesized and tested for AChE inhibition. One derivative exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential .
  • Cytotoxicity Evaluation: A study evaluating benzo[d]isothiazole derivatives found that certain compounds had cytotoxic effects on human lymphocytes at concentrations as low as 4 µM .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammatory markers in various experimental models.

Case Study : Research demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its utility in treating inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Piperazine/Piperidine Moieties

Compounds such as N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) () share the 4-fluorophenyl and sulfonamide groups but differ in their core structures (piperazine vs. tetrahydroquinoline) and substituents (benzenesulfonamide vs. benzothiazole carboxamide).

  • Key Differences: The tetrahydroquinoline core in the target compound may offer enhanced rigidity and lipophilicity compared to piperazine-based analogues. Substitution at the 7-position with a benzothiazole carboxamide introduces a planar aromatic system absent in compounds.
  • Synthesis: Yields for piperazine derivatives range from 28% to 75%, while tetrahydroquinoline-based compounds (e.g., ) show yields up to 72.6%, suggesting comparable synthetic accessibility .

Benzothiazole-Containing Derivatives

Compounds like N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides (–4) share the benzothiazole moiety but lack the tetrahydroquinoline scaffold.

  • The tetrahydroquinoline core may improve membrane permeability compared to simpler aryl systems.
  • Spectral Data :
    • IR spectra of benzothiazole derivatives () show C=O stretches at 1663–1682 cm⁻¹, consistent with carboxamide groups, while the target compound’s sulfonyl group would exhibit strong S=O stretches (~1350 cm⁻¹) .

Sulfonyl-Substituted Piperidine Carboxamides

Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) () feature sulfonyl groups and benzothiazole moieties but utilize a piperidine-carboxamide scaffold instead of tetrahydroquinoline.

  • Substituent effects: The 4-fluorophenylsulfonyl group in the target compound may confer different electronic and steric properties compared to 2,4-dichlorophenyl or dibromophenyl substituents in compounds.
  • Biological Implications: Piperidine derivatives in were evaluated for kinase inhibition, suggesting that the target compound’s tetrahydroquinoline scaffold could be explored for similar applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Key Substituents Yield Range Melting Point (°C) Spectral Features (IR/NMR)
Target Compound Tetrahydroquinoline 4-Fluorophenylsulfonyl, benzothiazole-2-carboxamide N/A N/A Expected S=O (IR), NH/CH (NMR)
Piperazine Derivatives () Piperazine Bis(4-fluorophenyl)methyl, sulfonamide 28–75% 132–230 νC=O: 1663–1682 cm⁻¹
Benzothiazole Dicarboxamides () Benzothiazole N4-(4-fluorophenyl), carboxamide High N/A νC=O: 1663–1682 cm⁻¹
Piperidine Carboxamides () Piperidine 2,4-Dihalophenylsulfonyl, benzothiazole 16–75% N/A δH (NMR): 7.2–8.1 ppm (aromatic)

Research Findings and Implications

  • Sulfonyl Group Effects: The 4-fluorophenylsulfonyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., compounds with H/Cl/Br substituents) .
  • Synthetic Feasibility: Yields for tetrahydroquinoline-based compounds are comparable to piperidine/piperazine derivatives, though steric effects may require tailored reaction conditions.

Q & A

Q. Amide Coupling :

  • Coupling Reagents : Replace EDCI with T3P for higher efficiency in polar aprotic solvents (e.g., DMF) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C with 20% yield improvement .

How should researchers address contradictory reports on this compound’s biological activity across studies?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Analogues : Compare activity against similar compounds (e.g., thiophene vs. benzo[d]thiazole derivatives) to identify pharmacophore requirements .
  • Solubility Effects : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity masking true activity .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?

Advanced Research Question

  • Substituent Scanning : Synthesize derivatives with modifications to:
    • Benzo[d]thiazole : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance π-stacking with hydrophobic enzyme pockets .
    • Tetrahydroquinoline : Replace the 4-fluorophenylsulfonyl group with a thiophene sulfonamide to probe steric tolerance .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinases or GPCRs .

What methodologies are critical for elucidating the compound’s mechanism of action?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., COX-2 or PI3K) using fluorogenic substrates .
  • Cellular Target Engagement : Use thermal shift assays (CETSA) to confirm binding to intracellular proteins .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis or autophagy) .

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